molecular formula C14H16ClN3O3S B2925232 5-chloro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034588-92-4

5-chloro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No.: B2925232
CAS No.: 2034588-92-4
M. Wt: 341.81
InChI Key: VVMKIEUNVDZUEN-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide (CAS 2034588-92-4) is a high-purity chemical reagent with the molecular formula C14H16ClN3O3S and a molecular weight of 341.81 g/mol . This benzenesulfonamide derivative features a tetrahydropyrazolopyridine moiety, a scaffold of significant interest in medicinal chemistry for its potential to interact with various biological targets. The compound's structural characteristics, including a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a topological polar surface area of approximately 81.6 Ų, make it a valuable intermediate for pharmaceutical research and development . It is supplied For Research Use Only and is strictly intended for laboratory applications such as in vitro assay development and hit-to-lead optimization studies. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound to explore the biological activity of sulfonamide-based molecules, which are known to exhibit a wide range of pharmacological properties.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S/c1-21-13-3-2-10(15)8-14(13)22(19,20)17-11-5-7-18-12(9-11)4-6-16-18/h2-4,6,8,11,17H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMKIEUNVDZUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is human carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

As a benzenesulfonamide derivative , this compound acts as an inhibitor of its target enzyme. It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition can disrupt the balance of carbon dioxide and bicarbonate in cells, potentially leading to a variety of effects.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. Given its mechanism of action, it could potentially be used to treat conditions related to the overactivity of carbonic anhydrase B. For instance, benzenesulfonamide derivatives have been found to be effective in the treatment of proliferative diseases such as cancer.

Biological Activity

The compound 5-chloro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H15ClN4O2SC_{13}H_{15}ClN_{4}O_{2}S, with a molecular weight of approximately 320.8 g/mol. The structure includes a benzenesulfonamide moiety and a tetrahydropyrazolo group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₅ClN₄O₂S
Molecular Weight320.8 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological targets due to its structural diversity:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation.
  • Neuroprotective Effects : The tetrahydropyrazolo structure suggests possible interactions with neurotransmitter systems, which may provide protective effects against neurodegenerative diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Antibacterial Activity : Studies have demonstrated that related compounds show effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The inhibition rates were comparable to established antibiotics such as ampicillin.

Anticancer Activity

The compound's potential anticancer properties are supported by its ability to inhibit specific cellular pathways:

  • Cell Proliferation Inhibition : In vitro assays have shown that analogs can reduce cell viability in various cancer cell lines by interfering with cell cycle progression.

Neuroprotective Effects

The tetrahydropyrazolo group may confer neuroprotective properties:

  • Cytoprotective Mechanisms : Compounds in this class have been associated with the modulation of oxidative stress and apoptosis in neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Activity : A study assessed the antibacterial and antifungal activity of several pyrazole derivatives. Results indicated that certain derivatives exhibited significant activity against Candida albicans and various bacterial strains .
  • Anticancer Potential : Research on derivatives similar to the compound showed promising results in inhibiting tumor growth in xenograft models, suggesting a potential for development as an anticancer agent .
  • Neuroprotection Studies : Investigations into the neuroprotective effects of tetrahydropyrazolo derivatives revealed their ability to reduce neuronal apoptosis under oxidative stress conditions .

Comparison with Similar Compounds

Core Structural Variations

The target compound’s tetrahydropyrazolo[1,5-a]pyridine core distinguishes it from analogs with related heterocycles:

  • Pyrazine vs.
  • Pyrimidine vs. Pyridine : The compound in (3-bromo-5-(5-bromo-2-furyl)-N-(2,5-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide) features a pyrimidine core, introducing additional nitrogen atoms that enhance polarity .

Substituent Analysis

Compound Core Heterocycle Key Substituents (Benzenesulfonamide) Additional Groups Molecular Weight
Target Compound Pyridine 5-chloro, 2-methoxy None ~366.8*
Compound Pyrazine 3-chloro-2-methylphenyl sulfonyl 2-cyclopropyl 351.9
Compound Pyrimidine N/A (carboxamide group) Bromo, CF3, dichlorophenyl ~622.3*

*Calculated based on molecular formulas.

  • Chloro vs. Methoxy : The target compound’s 5-chloro-2-methoxy substitution contrasts with the 3-chloro-2-methylphenyl group in ’s compound. Methoxy enhances solubility compared to hydrophobic methyl .

Q & A

Basic: What synthetic methodologies are reported for preparing 5-chloro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide?

Methodological Answer:
The compound can be synthesized via cyclization reactions using intermediates like 2-benzoyl-3,3-bis(alkylthio)acrylonitriles and hydrazine derivatives. For example, hydrazine hydrate facilitates cyclization to form pyrazolo[1,5-a]pyridine scaffolds, as seen in analogous sulfonamide syntheses . Key steps include:

  • Sulfonamide coupling : Reacting 5-chloro-2-methoxybenzenesulfonyl chloride with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine under basic conditions.
  • Cyclization optimization : Use of POCl₃ at 120°C for dehydrative cyclization, as demonstrated in related pyrazolo-pyridine syntheses .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Advanced: How can conflicting spectral data (e.g., NMR or MS) for this compound be resolved during structural confirmation?

Methodological Answer:
Contradictions in spectral data often arise from impurities, tautomerism, or crystallographic polymorphism. To resolve these:

  • Multi-technique validation : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) for cross-verification. For example, ¹H NMR can confirm the presence of the methoxy group (δ ~3.8 ppm) and sulfonamide NH (δ ~8.5–9.5 ppm) .
  • X-ray crystallography : Definitive structural confirmation via single-crystal analysis, as applied to related sulfonamide derivatives (e.g., resolving bond angles and torsional strain) .
  • Dynamic NMR studies : Detect tautomeric equilibria in solution, particularly for the tetrahydropyrazolo-pyridine core .

Basic: What analytical techniques are critical for characterizing the purity and stability of this compound?

Methodological Answer:

  • HPLC-UV/MS : Quantify purity (>95%) using C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid). Monitor degradation products under stress conditions (heat, light, pH) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperature >200°C inferred from analogs) .
  • Elemental analysis : Validate empirical formula (e.g., C₁₅H₁₅ClN₄O₃S) with <0.3% deviation .

Advanced: How can researchers optimize reaction yields for the pyrazolo[1,5-a]pyridine core under varying conditions?

Methodological Answer:
Yield optimization involves:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization, as shown in pyrazolo-pyrimidine syntheses .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity of sulfonamide intermediates .
  • Temperature gradients : Stepwise heating (e.g., 80°C for coupling, 120°C for cyclization) minimizes side reactions .
  • Byproduct analysis : Identify competing pathways (e.g., over-sulfonation) via LC-MS and adjust reagent stoichiometry .

Basic: What biological activity profiles are associated with structurally related pyrazolo-pyridine sulfonamides?

Methodological Answer:
Analogous compounds exhibit:

  • Antimicrobial activity : Pyrazolo-pyridines with sulfonamide groups show MIC values of 2–16 µg/mL against Gram-positive bacteria .
  • Enzyme inhibition : Sulfonamide derivatives target COX-2 (IC₅₀ ~0.1 µM) and HMG-CoA reductase (IC₅₀ ~5 nM) .
  • Receptor binding : Pyrazolo-pyridine scaffolds act as CRF1 antagonists (Ki <10 nM) in neurological studies .

Advanced: How can structure-activity relationships (SAR) guide the modification of this compound for enhanced potency?

Methodological Answer:
SAR strategies include:

  • Substituent variation : Replace the 5-chloro group with electron-withdrawing groups (e.g., CF₃) to enhance receptor binding .
  • Scaffold hopping : Introduce fused rings (e.g., chromeno-pyrimidine) to improve metabolic stability .
  • Bioisosteric replacement : Substitute the methoxy group with methylsulfonyl to increase solubility and bioavailability .
  • Pharmacophore modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with target enzymes .

Basic: What solubility and formulation challenges are anticipated for this compound in preclinical studies?

Methodological Answer:

  • Solubility profiling : Poor aqueous solubility (<0.1 mg/mL) is common for sulfonamides. Use co-solvents (e.g., PEG-400) or cyclodextrin complexes .
  • Salt formation : Prepare hydrochloride or sodium salts to enhance dissolution rates .
  • Nanoformulation : Encapsulate in liposomes (size ~100 nm) for improved bioavailability .

Advanced: How can researchers address discrepancies in biological assay data across different studies?

Methodological Answer:

  • Standardized protocols : Align assay conditions (e.g., bacterial strain, incubation time) with literature precedents .
  • Positive controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) to validate results .
  • Dose-response curves : Perform triplicate experiments with nonlinear regression analysis (GraphPad Prism) to confirm IC₅₀ values .

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